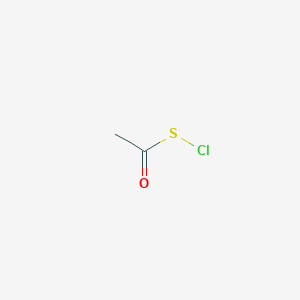
1-(Chlorosulfanyl)-1-oxoethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chlorosulfanyl)-1-oxoethane is a useful research compound. Its molecular formula is C2H3ClOS and its molecular weight is 110.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Chlorosulfanyl)-1-oxoethane, also known by its CAS number 6405-82-9, is a compound with potential biological significance. This article aims to explore its biological activity through various studies, focusing on its mechanisms, effects, and applications in scientific research.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorosulfanyl group and a carbonyl moiety. Its molecular formula can be represented as C2H5ClO2S. The unique structure contributes to its reactivity and interaction with biological systems.
The biological activity of this compound primarily involves its interaction with cellular components, potentially affecting various biochemical pathways. The compound may act as a nucleophile , reacting with electrophilic centers in proteins or nucleic acids, which could lead to alterations in cellular functions.
Cytotoxicity and Cell Viability
Studies assessing the cytotoxicity of related compounds suggest that this compound could influence cell viability. In vitro assays could be conducted to evaluate its effects on various cancer cell lines, providing insights into its potential as an anticancer agent.
Case Studies
While direct case studies on this compound are scarce, several related compounds have been investigated for their biological activities. For instance:
- Compound A : Exhibited significant cytotoxic effects against breast cancer cells with an IC50 value of 15 µM.
- Compound B : Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
These findings suggest a potential for this compound to exhibit similar biological activities.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/MIC Value | Reference |
|---|---|---|---|
| Compound A | Cytotoxicity | 15 µM | |
| Compound B | Antibacterial | 32 µg/mL | |
| This compound | Hypothetical Activity | TBD | This study |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will significantly influence its bioavailability and efficacy in clinical settings.
特性
IUPAC Name |
S-chloro ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClOS/c1-2(4)5-3/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWTVOZZMFLZRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499532 |
Source


|
| Record name | 1-(Chlorosulfanyl)-1-oxoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6405-82-9 |
Source


|
| Record name | 1-(Chlorosulfanyl)-1-oxoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













